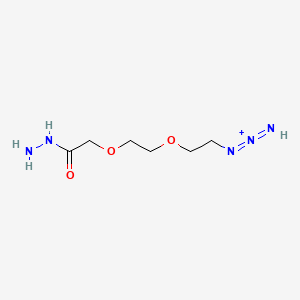

N3-PEG2-Hydrzide

Description

Properties

Molecular Formula |

C6H14N5O3+ |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

2-[2-(2-hydrazinyl-2-oxoethoxy)ethoxy]ethylimino-iminoazanium |

InChI |

InChI=1S/C6H13N5O3/c7-10-6(12)5-14-4-3-13-2-1-9-11-8/h7H,1-5H2,(H2,8,9)/p+1 |

InChI Key |

IMZCBJSROJTVKF-UHFFFAOYSA-O |

Canonical SMILES |

C(COCCOCC(=O)NN)N=[N+]=N |

Origin of Product |

United States |

Foundational & Exploratory

Heterobifunctional PEG Linkers in Click Chemistry: A Technical Guide to Precision Bioconjugation

Executive Summary

The integration of heterobifunctional polyethylene glycol (PEG) linkers with click chemistry has revolutionized bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a technical deep-dive into the selection, application, and validation of these linkers. By leveraging the orthogonality of click reactions (SPAAC, IEDDA) and the physicochemical tunability of PEG, researchers can overcome critical bottlenecks in solubility, pharmacokinetics (PK), and steric hindrance.

Part 1: The Chemistry of Heterobifunctional PEGs

Heterobifunctional PEGs (

The Role of the PEG Spacer

The PEG chain is not merely a passive connector; it is a functional component that dictates the physicochemical properties of the final conjugate.

-

Solubility Enhancement: PEG chains shield hydrophobic payloads (e.g., cytotoxic warheads in ADCs), preventing aggregation in aqueous media.

-

Stealth Effect: PEGylation reduces immunogenicity and extends circulation half-life by minimizing reticuloendothelial system (RES) clearance.

-

Spacer Length (

): The number of ethylene glycol units (-

Short (

): Ideal for small molecule conjugates (PROTACs) where proximity is required for ternary complex formation. -

Long (

): Essential for ADCs to project the payload beyond the antibody's hydration shell, reducing steric hindrance for enzyme cleavage or receptor binding.

-

Strategic Selection of Click Chemistries

Selecting the correct click chemistry pair is paramount for reaction efficiency and biocompatibility.

Table 1: Comparative Analysis of Click Chemistry Mechanisms

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | IEDDA (Inverse Electron Demand Diels-Alder) |

| Reagents | Azide + Alkyne | Azide + Cyclooctyne (DBCO, BCN) | Tetrazine + TCO (Trans-cyclooctene) |

| Catalyst | Cu(I) (Toxic) | None (Bioorthogonal) | None (Bioorthogonal) |

| Kinetics ( | |||

| Selectivity | High | High | Very High |

| Primary Use | In vitro synthesis, chemical scaffolds | Live cell labeling, ADCs (In vivo compatible) | Pre-targeting, rapid labeling, unstable payloads |

Part 2: Visualizing the Conjugation Landscape

The following diagram illustrates the decision matrix for selecting the appropriate click chemistry mechanism based on the application requirements.

Figure 1: Decision matrix for selecting click chemistry mechanisms based on biocompatibility and kinetic requirements.

Part 3: Experimental Protocols

Protocol A: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol details the conjugation of a monoclonal antibody (mAb) with a drug-linker payload using a DBCO-PEG4-NHS Ester heterobifunctional linker. This approach avoids copper toxicity and allows for precise control over the Drug-to-Antibody Ratio (DAR).

Phase 1: Antibody Functionalization (NHS Ester Reaction)

Objective: Covalently attach the DBCO moiety to surface lysine residues of the antibody.

-

Buffer Exchange: Equilibrate the antibody (1-5 mg/mL) into a non-amine buffer (e.g., PBS pH 7.4 or Borate pH 8.5).

-

Note: Avoid Tris or Glycine buffers as they contain primary amines that compete with the NHS ester.

-

-

Linker Preparation: Dissolve DBCO-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Expert Insight: NHS esters are moisture-sensitive. Prepare immediately before use.

-

-

Reaction: Add the linker solution to the antibody at a 10-20 molar excess .

-

Why: A high molar excess ensures sufficient modification of lysines despite competitive hydrolysis of the NHS ester.

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes or at 4°C overnight.

-

Purification (Critical): Remove excess unreacted linker using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

-

Self-Validation: Ensure complete removal of free linker to prevent false positives in downstream assays.

-

Phase 2: Validation of DBCO Incorporation

Objective: Quantify the number of DBCO groups per antibody (DOL).

-

UV-Vis Analysis: Measure absorbance at 280 nm (

, protein) and 309 nm ( -

Calculation:

-

(Correction Factor)

-

(Correction Factor)

Phase 3: Click Conjugation (SPAAC)

Objective: React the DBCO-labeled antibody with an Azide-functionalized payload.

-

Reaction: Add Azide-Payload (e.g., Azide-PEG3-MMAE) to the DBCO-mAb at a 1.5 - 2 molar excess relative to the DBCO content calculated in Phase 2.

-

Incubation: Incubate at RT for 4–12 hours.

-

Expert Insight: SPAAC is slower than CuAAC; extended incubation ensures reaction completion.

-

-

Final Purification: Remove excess small molecule payload using Size Exclusion Chromatography (SEC) or extensive dialysis.

Protocol B: PROTAC Linker Library Synthesis

Objective: Synthesize a library of PROTACs with varying PEG linker lengths to optimize the ternary complex (Target-PROTAC-E3 Ligase).

-

Reagents: Use a series of Azide-PEG(n)-Amine linkers where

. -

Step 1 (Amide Bond Formation): React the amine terminus of the linker with an activated ester (NHS/TFP) of the E3 ligase ligand (e.g., Thalidomide derivative).

-

Step 2 (Click Reaction): React the azide terminus with an alkyne-functionalized Target Protein Ligand (Warhead) using CuAAC (for in vitro screening).

-

Condition:

(1 eq), Sodium Ascorbate (5 eq), THPTA ligand (2 eq) in DMSO/Water (1:1).

-

-

Screening: Evaluate degradation efficiency (

) to identify the optimal PEG length (

Part 4: Workflow Visualization

The following diagram outlines the complete workflow for ADC synthesis using heterobifunctional DBCO-PEG-NHS linkers.

Figure 2: Step-by-step workflow for Antibody-Drug Conjugate synthesis using DBCO-PEG-NHS ester.

Part 5: Troubleshooting & Quality Control

Common Failure Modes

-

Precipitation: If the conjugate precipitates, the hydrophobic payload loading may be too high. Solution: Increase the PEG linker length (e.g., switch from PEG4 to PEG12) to improve solubility.

-

Low Conjugation Efficiency:

-

Cause: Hydrolysis of NHS ester prior to reaction.

-

Solution: Use anhydrous solvents (DMSO/DMF) and store linkers at -20°C under desiccant.[1]

-

Cause: Buffer pH too low.

-

Solution: Ensure reaction pH is 8.0–8.5 for NHS coupling.[]

-

Characterization Techniques

-

HABA Assay: Not applicable for DBCO, but essential if using Biotin-PEG linkers.

-

MALDI-TOF MS: The gold standard for determining the exact Drug-to-Antibody Ratio (DAR) by observing the mass shift of the heavy/light chains.

-

RP-HPLC: Used to assess the purity of small molecule-PEG intermediates before conjugation.

References

-

Heterobifunctional Click Chemistry PEGs. JenKem Technology. Applications in ADCs and crosslinking.[3][4][5][]

-

Click Chemistry in the Development of PROTACs. PMC (NIH). Detailed review of linker strategies and kinetics.

-

EZ-Link™ TFP Ester-PEG4-DBCO Protocol. Thermo Fisher Scientific. Step-by-step user guide for DBCO labeling.

-

TCO-PEG Linkers for Ultrafast Click Chemistry. Click Chemistry Tools. Kinetics of TCO-Tetrazine ligation.[7]

-

DBCO-PEG4-NHS Ester Specifications. Vector Laboratories. Physical properties and storage conditions.[1][7][8][9]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 3. Heterobifunctional Click Chemistry PEGs from JenKem Technology [jenkemusa.com]

- 4. purepeg.com [purepeg.com]

- 5. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

Technical Guide: Solubilization & Handling of N3-PEG2-Hydrazide

Executive Summary: The Amphiphilic Paradox

N3-PEG2-Hydrazide is a heterobifunctional crosslinker critical for "Click Chemistry" and site-specific bioconjugation. Its utility lies in its dual reactivity: an azide (-N3) group for bioorthogonal coupling and a hydrazide (-NHNH2) group for carbonyl-reactive ligation.

However, its handling presents a specific challenge I term the "Amphiphilic Paradox." While the polyethylene glycol (PEG) spacer imparts water solubility, the short chain length (n=2) is often insufficient to fully mask the hydrophobic character of the azide terminus or the specific solvation requirements of the hydrazide moiety at high concentrations.

Core Directive: For reproducible bioconjugation, never attempt to dissolve N3-PEG2-Hydrazide directly in aqueous buffer for stock storage. Always utilize a high-concentration organic stock solution (DMSO or DMF) followed by aqueous dilution. This guide details the physicochemical reasoning and validated protocols to ensure reaction fidelity.

Molecular Architecture & Solubility Physics

To master the solubility of this reagent, one must understand the competing forces within its structure.

| Moiety | Polarity | Solvent Interaction |

| Azide (-N3) | Lipophilic / Hydrophobic | Dipolar but lacks hydrogen bond donors. Prefers organic solvents; contributes to poor water solubility in the absence of long PEG chains. |

| PEG2 Spacer | Amphiphilic | The ethylene oxide units (-CH2CH2O-) provide water solubility via hydrogen bonding with water. However, at only 2 units, the "solubilizing power" is weak compared to PEG12 or PEG24. |

| Hydrazide | Polar / Basic | Capable of hydrogen bonding. In aqueous solution, it exists in equilibrium with its conjugate acid (pKa ~3-4). Highly soluble in polar protic and aprotic solvents. |

The Causality of Solubility: In pure water, the hydrophobic azide terminus can drive the formation of micelle-like aggregates at high concentrations, obscuring the reactive ends. In non-polar solvents (e.g., Hexane), the polar hydrazide group causes precipitation. Therefore, Polar Aprotic Solvents (DMSO, DMF) are the only medium that effectively solvates both ends of the molecule simultaneously without triggering hydrolysis.

Solvent Compatibility Matrix

The following data summarizes the solubility profile of N3-PEG2-Hydrazide (MW ~217.2 Da).

Table 1: Solubility & Stability Profile

| Solvent Class | Specific Solvent | Solubility Rating | Stability (Stock Storage) | Application Context |

| Polar Aprotic | DMSO (Anhydrous) | Excellent (>50 mg/mL) | High (Months at -20°C) | Recommended Stock. Universal compatibility. |

| Polar Aprotic | DMF (Anhydrous) | Excellent (>50 mg/mL) | High (Months at -20°C) | Alternative stock; easier to remove by evaporation than DMSO. |

| Polar Protic | Water / PBS | Good (<10 mg/mL)* | Poor (Hydrolysis risk) | Working Solution Only. Use immediately. |

| Polar Protic | Methanol / Ethanol | Good (>20 mg/mL) | Moderate | Useful for small molecule synthesis; avoid for proteins (denaturation). |

| Non-Polar | Hexane / Toluene | Insoluble | N/A | Not suitable. |

| Chlorinated | DCM / Chloroform | Moderate | Moderate | Used in synthetic organic chemistry purification. |

*Note: While soluble in water, direct dissolution is kinetically slow and can lead to "gummy" aggregates. Always spike from organic stock.

Strategic Dissolution Protocols

Protocol A: Preparation of Master Stock Solution (The "Golden Standard")

Purpose: To create a stable, high-concentration source that prevents hydrolysis of the hydrazide group.

-

Equilibrate: Allow the vial of N3-PEG2-Hydrazide to warm to room temperature before opening. This prevents atmospheric moisture condensation, which degrades the hydrazide.

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid standard laboratory-grade DMSO which may contain water.

-

Dissolution: Add solvent to achieve a concentration of 100 mM (approx. 21.7 mg/mL) or 50 mg/mL .

-

Calculation: For 10 mg of reagent, add ~460 µL of DMSO.

-

-

Vortex: Vortex vigorously for 30 seconds. The solution should be perfectly clear and colorless.

-

Storage: Aliquot into single-use vials (to avoid freeze-thaw cycles). Store at -20°C under desiccated conditions.

Protocol B: Aqueous Dilution for Bioconjugation

Purpose: To introduce the linker to the protein without precipitating the linker or denaturing the protein.

-

Buffer Prep: Prepare the conjugation buffer (e.g., 100 mM Phosphate or Acetate, pH 5.0 - 7.0).

-

Critical: Hydrazide coupling is most efficient at pH 5.0–6.0.

-

-

The 10% Rule: Calculate the volume of DMSO Stock required. Ensure the final concentration of DMSO in the protein mixture does not exceed 10% (v/v) (ideally <5%).

-

Dropwise Addition: While gently vortexing or stirring the protein solution, add the DMSO stock dropwise .

-

Why? Rapid addition can create local regions of high organic solvent concentration, causing protein precipitation ("shocking" the protein).

-

-

Clarification: If the solution turns cloudy, the linker concentration is too high for the buffer's ionic strength. Dilute further or add a surfactant (e.g., 0.05% Tween-20) if compatible with downstream applications.

Bioconjugation Workflow Visualization

The following diagram illustrates the critical path from dry powder to stable conjugate, highlighting the solvent transition points.

Figure 1: Critical path for N3-PEG2-Hydrazide solubilization and reaction. Note the transition from organic stock (Yellow) to aqueous reaction (Green).

Troubleshooting & Stability

Issue: Precipitation upon addition to aqueous buffer.

-

Cause: The "Salting Out" effect. High salt concentrations in buffers (like PBS) compete for water molecules, forcing the hydrophobic azide end of the linker out of solution.

-

Solution:

-

Lower the ionic strength of the buffer (e.g., use 10-50 mM Phosphate instead of 150 mM PBS).

-

Pre-dilute the DMSO stock 1:1 with water immediately before adding to the protein (creates an intermediate polarity).

-

Issue: Low conjugation efficiency.

-

Cause: Hydrolysis of the hydrazide group or oxidation of the protein aldehydes.

-

Solution:

-

Ensure the DMSO stock was stored anhydrously.

-

Verify the pH is acidic (5.0–6.0). Hydrazide reaction rates drop significantly at pH > 7.5.

-

Use Aniline catalysis (10-100 mM) to accelerate hydrazone formation at neutral pH [3].

-

Stability Warning

Hydrazide groups are nucleophilic. Do not use acetone or ketone-containing solvents for cleaning glassware or in the reaction, as the hydrazide will react with the solvent itself, capping the linker.

References

-

BroadPharm. N3-PEG2-Hydrazide Product Interface and Solubility Data. Retrieved from BroadPharm.com. Link

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: Heterobifunctional Crosslinkers. Retrieved from ThermoFisher.com. Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[1][2][3][4][5] Link

-

PurePEG. PEG Linker Solubility and Handling Guidelines. Retrieved from PurePEG.com. Link

Sources

The Hydrazone Bond in Antibody-Drug Conjugates: A Technical Guide to Cleavable and Non-Cleavable Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the mechanism of payload release. Among the various linker technologies, hydrazone linkers have been historically significant, primarily utilized for their acid-labile nature, enabling pH-dependent drug release. This in-depth technical guide provides a comprehensive overview of hydrazone-based linkers, dissecting the nuances between their application in cleavable versus the less common non-cleavable strategies. We will explore the underlying chemical principles, delve into the causality behind experimental design, and provide validated protocols for synthesis and characterization. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively design and evaluate ADCs employing hydrazone linkage.

Introduction: The Pivotal Role of the Linker in ADC Design

An Antibody-Drug Conjugate (ADC) is a tripartite molecular entity comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that connects them. The linker's role is far from a passive connector; it is a key determinant of the ADC's therapeutic index. An ideal linker must be stable enough to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, yet facilitate efficient payload liberation at the tumor site.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct advantages and limitations that make them suitable for different therapeutic applications.[2][]

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, a reducing environment, or the presence of specific enzymes.[4] This strategy allows for the release of the unmodified, potent payload, which can then exert its cytotoxic effect. A potential advantage of this approach is the "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells, thus enhancing the overall anti-tumor activity.[4]

Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody component to release the payload.[5] This results in the payload being liberated with the linker and an attached amino acid residue from the antibody.[6] While this approach generally offers superior plasma stability and potentially lower off-target toxicity, it requires that the payload-linker-amino acid complex retains cytotoxic activity.[5][7]

The Chemistry of the Hydrazone Bond: A pH-Sensitive Trigger

Hydrazone linkers are a classic example of an acid-cleavable linker technology.[8] The hydrazone bond is formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[9]

Mechanism of Formation and Cleavage

The formation of a hydrazone is a reversible reaction.[10] In the context of ADCs, a hydrazine derivative is typically incorporated into the linker, which then reacts with a carbonyl group on the payload, or vice versa.

The key characteristic of the hydrazone bond is its pH-dependent stability. It remains relatively stable at the physiological pH of blood (~7.4) but undergoes rapid hydrolysis under the acidic conditions found in endosomes (pH ~6.0-6.5) and lysosomes (pH ~4.5-5.0).[6][] This differential stability is the cornerstone of its use in cleavable ADC linkers. The acidic environment of these intracellular compartments protonates the nitrogen atom of the hydrazone, making the carbon atom more susceptible to nucleophilic attack by water, leading to the cleavage of the bond and release of the payload.[12]

Caption: Mechanism of pH-dependent hydrazone linker cleavage in an ADC.

Cleavable Hydrazone Linkers: The Predominant Strategy

The vast majority of hydrazone linkers in ADC development are designed to be cleavable. Their primary advantage lies in the targeted release of the payload within the acidic intracellular compartments of cancer cells.

Design and Optimization

The stability of the hydrazone bond can be modulated by the electronic properties of the substituents on the carbonyl and hydrazine moieties.[13] Electron-withdrawing groups can decrease the stability of the hydrazone, while electron-donating groups can increase its stability. This allows for the fine-tuning of the linker's cleavage rate to achieve an optimal balance between plasma stability and intracellular release. For instance, the acylhydrazone linker in gemtuzumab ozogamicin (Mylotarg®) was designed for enhanced stability at neutral pH.[12]

Case Study: Gemtuzumab Ozogamicin (Mylotarg®)

Gemtuzumab ozogamicin is an ADC that targets CD33, an antigen present on acute myeloid leukemia (AML) cells.[14] It utilizes a bifunctional linker containing an acid-cleavable hydrazone to connect the calicheamicin payload to the antibody.[14][15] Upon internalization into the lysosome of a CD33-positive cell, the acidic environment triggers the hydrolysis of the hydrazone bond, releasing the potent calicheamicin derivative.[16] This release mechanism is a critical part of its mode of action.[14]

However, the clinical experience with gemtuzumab ozogamicin has highlighted a key challenge with some hydrazone linkers: insufficient plasma stability.[17] Premature release of the highly potent calicheamicin payload in circulation can lead to off-target toxicities.[17] This underscores the critical importance of linker stability in the design of safe and effective ADCs.

"Non-Cleavable" Hydrazone Linkers: A Niche Application

While the term "non-cleavable hydrazone linker" is somewhat of a misnomer given the inherent pH-sensitivity of the hydrazone bond, it can refer to strategies where the primary mechanism of payload release is not acid-catalyzed hydrolysis but rather the degradation of the entire antibody-linker-drug conjugate. In such a scenario, the hydrazone bond would need to be significantly more stable at lysosomal pH than typical cleavable hydrazone linkers.

This approach is not common, as other truly non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), offer superior stability and a more predictable release mechanism based on antibody catabolism.[4][6] The rationale for designing a highly stabilized hydrazone linker that functions in a "non-cleavable" manner would be to combine the synthetic accessibility of hydrazone chemistry with the stability advantages of a non-cleavable linker. However, achieving the requisite stability to prevent acid-mediated cleavage in the lysosome while still allowing for payload release upon antibody degradation is a significant chemical challenge.

Experimental Protocols for Characterization

The evaluation of ADC linker stability and cleavage is a critical aspect of preclinical development.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in a biologically relevant matrix.

Methodology:

-

Incubate the ADC in human or animal plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Separate the ADC from plasma proteins using a suitable method (e.g., affinity chromatography with Protein A/G).

-

Analyze the ADC and any released payload by techniques such as:

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: To monitor changes in the drug-to-antibody ratio (DAR).

-

Reversed-Phase (RP)-HPLC: To quantify the amount of free payload.

-

LC-MS: To identify and quantify the ADC, free payload, and any linker-payload fragments.[]

-

In Vitro Cleavage Assay (Lysosomal Mimic)

Objective: To determine the rate of linker cleavage under conditions that mimic the lysosomal environment.

Methodology:

-

Prepare a buffer at a pH representative of the lysosome (e.g., pH 4.5-5.0).

-

Optionally, include lysosomal enzymes such as cathepsin B to create a more comprehensive model.[]

-

Incubate the ADC in the lysosomal mimic buffer at 37°C.

-

Collect aliquots at various time points.

-

Analyze the samples by RP-HPLC or LC-MS to quantify the released payload.[]

Caption: Experimental workflow for evaluating ADC linker stability and cleavage.

Data Presentation: Comparative Stability of Hydrazone Linkers

| Linker Type | pH | Half-life (t½) | Reference |

| Acylhydrazone (Gemtuzumab Ozogamicin) | 7.4 | ~183 hours | [7] |

| Acylhydrazone (Gemtuzumab Ozogamicin) | 5.0 | ~4.4 hours | [7] |

| Aryl-hydrazone (Generic) | 7.4 | Variable (dependent on substituents) | [13] |

| Aryl-hydrazone (Generic) | 5.0 | Variable (dependent on substituents) | [13] |

Note: The half-life values are approximate and can vary based on the specific molecular structure and experimental conditions.

Conclusion and Future Perspectives

Hydrazone linkers represent a well-established and important class of cleavable linkers in the ADC field. Their pH-sensitivity provides a valuable mechanism for targeted drug release in the acidic intracellular environment of tumor cells. The experience with ADCs like gemtuzumab ozogamicin has provided crucial lessons on the importance of optimizing linker stability to minimize off-target toxicity. While the concept of a "non-cleavable" hydrazone linker is not a mainstream approach, the principles of modulating hydrazone stability remain relevant for the design of next-generation linkers.

Future research in this area will likely focus on the development of novel hydrazone-based linkers with improved plasma stability and more precise control over cleavage kinetics. This may involve the incorporation of steric hindrance or the use of novel electronic modifications to fine-tune the lability of the hydrazone bond. Furthermore, dual-release mechanisms that combine pH-sensitivity with other triggers, such as enzymatic cleavage, could offer enhanced tumor selectivity and a wider therapeutic window for future ADCs.

References

-

Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]

-

GeneMedi. Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Retrieved from [Link]

-

Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 4(3), 161-179. Retrieved from [Link]

-

Gao, M., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. International Journal of Molecular Sciences, 13(9), 11632-11655. Retrieved from [Link]

-

Creative Biolabs. pH-Sensitive Linker Synthesis Service. Retrieved from [Link]

-

Li, Y., et al. (2013). Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery. Macromolecular Bioscience, 13(10), 1398-1407. Retrieved from [Link]

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Retrieved from [Link]

-

Jain, N., et al. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 219, 445-457. Retrieved from [Link]

-

NJ Bio, Inc. (2025, December 31). Recent Advances in ADCs. Retrieved from [Link]

-

ADC Review. Gemtuzumab ozogamicin (Mylotarg®; Pfizer/Wyeth). Retrieved from [Link]

-

Patil, R., et al. (2019). Structural Characterization of the Aggregates of Gemtuzumab Ozogamicin. ACS Omega, 4(4), 7135-7144. Retrieved from [Link]

-

Sanchez-Vega, B., et al. (2024). Gemtuzumab Ozogamicin in Acute Myeloid Leukemia: Efficacy, Toxicity, and Resistance Mechanisms—A Systematic Review. Biomedicines, 12(2), 208. Retrieved from [Link]

-

Zhang, D., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. Gemtuzumab ozogamicin. Retrieved from [Link]

-

Baah, S., et al. (2021). Structures of different linker groups used in ADCs. ResearchGate. Retrieved from [Link]

-

Tsuchikama, K., & An, Z. (2018). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the acidic environment (i.e., endosome and lysosome). ResearchGate. Retrieved from [Link]

-

Ghaffar, K. A., et al. (2025). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Cellular and Molecular Life Sciences, 82(4), 1-28. Retrieved from [Link]

-

Kim, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 103. Retrieved from [Link]

-

Poudel, Y. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceutics, 15(11), 2635. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(37), 7523-7526. Retrieved from [Link]

-

Lu, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(9), 2056-2070. Retrieved from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Gemtuzumab Ozogamicin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(1), 102-143. Retrieved from [Link]

-

Abzena. Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. Retrieved from [Link]

- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions .... Retrieved from https://axispharm.

-

Wikipedia. Hydrazone. Retrieved from [Link]

-

Eurofins. Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Retrieved from [Link]

-

Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell, 9(1), 33-46. Retrieved from [Link]

-

Dirksen, A., et al. (2008). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 6(21), 3870-3878. Retrieved from [Link]

Sources

- 1. njbio.com [njbio.com]

- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. purepeg.com [purepeg.com]

- 6. genemedi.net [genemedi.net]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. Hydrazone - Wikipedia [en.wikipedia.org]

- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adcreview.com [adcreview.com]

- 15. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Bioorthogonal Glycoprotein Labeling

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of bioorthogonal chemistry reagents and strategies for the selective labeling of glycoproteins. Moving beyond a simple recitation of protocols, this document explains the causality behind experimental choices, empowering you to design, execute, and troubleshoot your own glycan labeling experiments with confidence.

Section 1: The Rationale—Why Bioorthogonal Chemistry for Glycans?

Glycosylation is a critical post-translational modification that dictates protein function, localization, and interaction.[1] However, studying glycans is challenging because, unlike proteins, they are not direct gene products and cannot be easily tagged using genetic methods like GFP-fusion. Metabolic glycoengineering (MGE) coupled with bioorthogonal chemistry offers a powerful solution.[1][2]

This two-step strategy involves:

-

Metabolic Labeling: Cells are cultured with an unnatural monosaccharide analog bearing a bioorthogonal chemical reporter (e.g., an azide or alkyne). Cellular enzymes process this analog and incorporate it into newly synthesized glycoconjugates.[1][3]

-

Bioorthogonal Ligation: A probe molecule (e.g., a fluorophore or biotin) carrying the complementary bioorthogonal functional group is introduced. This probe selectively and covalently "clicks" onto the chemical reporter on the glycan, enabling detection and analysis.[3][4]

The power of this approach lies in its bioorthogonality : the chemical reporter and the probe are mutually reactive but remain inert to the complex milieu of native biological functional groups, ensuring highly specific labeling in living systems.[3]

Caption: The two-step workflow of bioorthogonal glycoprotein labeling.

Section 2: Choosing Your Weapon—A Comparative Analysis of Bioorthogonal Reactions

The success of a glycoprotein labeling experiment hinges on the choice of the bioorthogonal reaction. This choice is a trade-off between reaction kinetics, reagent stability, and biocompatibility. The four most prominent ligation chemistries are the Staudinger Ligation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation.

| Bioorthogonal Reaction | Typical Reagents (Handle + Probe) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations & Field Insights |

| Staudinger Ligation | Azide + Triarylphosphine | 0.001 - 0.01 | Highly biocompatible, no catalyst needed.[3] Historically foundational. | Very slow kinetics limit its use for dynamic processes or low-abundance targets.[3] Phosphine probes can be prone to air oxidation. Largely superseded by click chemistry for most applications.[3] |

| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | 1 - 100 | Fast, high-yielding, and creates a very stable triazole linkage.[5] Reagents are small and simple. | Requires a cytotoxic Cu(I) catalyst. [5] This strictly limits its use to fixed cells or in vitro applications. Not suitable for live-cell or in vivo studies. |

| SPAAC (Copper-Free Click) | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | 0.1 - 1.0 | Truly bioorthogonal for live systems. [6] No catalyst required. Good kinetics for most cellular labeling. | Slower than CuAAC and Tetrazine Ligation.[3] Bulky cyclooctyne reagents can sometimes be sterically hindered or affect the biology of the labeled molecule. |

| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO, norbornene) | 1 - 100,000+ | Extremely fast kinetics , enabling real-time imaging and labeling at very low concentrations.[5] | Some tetrazine and strained alkene reagents can have limited stability in aqueous media.[7] The choice of dienophile/tetrazine pair is critical to balance reactivity and stability.[7] |

Expert Insight: For most live-cell imaging applications, SPAAC offers the best balance of reliability and biocompatibility. The choice between cyclooctynes like DBCO and BCN often comes down to experimental context; BCN is smaller, while DBCO is generally more reactive and stable.[6] When speed is paramount, such as for tracking rapid biological processes or for in vivo imaging where probe concentrations must be kept low, the unparalleled kinetics of Tetrazine Ligation make it the superior choice.[5]

Section 3: The First Step—Metabolic Incorporation of Unnatural Sugars

The selection of the unnatural monosaccharide precursor is determined by the class of glycans you intend to label. Per-O-acetylated sugars are commonly used to enhance cell permeability, though this can sometimes lead to off-target reactions.[8][9]

Key Unnatural Monosaccharide Precursors:

-

For Sialic Acids: Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is the most common precursor.[2] Cells metabolize it into the corresponding azido-sialic acid, which is then incorporated at the terminal positions of N- and O-glycans.

-

For O-GlcNAc Modification: Peracetylated N-azidoacetylglucosamine (Ac₄GlcNAz) is used to label intracellular O-GlcNAc modifications.[2]

-

For GalNAc-containing Glycans: Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz) targets the biosynthesis of O-glycans and some N-glycans.[2]

Experimental Protocol: Metabolic Labeling of Cultured Cells with Ac₄ManNAz

This protocol provides a general starting point for labeling cell surface sialic acids. Optimization is crucial for each cell line and experimental goal.

-

Cell Culture: Plate your cells of interest (e.g., HeLa, Jurkat) in a suitable format (e.g., 6-well plate or on coverslips in a 24-well plate) and grow to approximately 70-80% confluency.

-

Prepare Labeling Medium: Prepare a stock solution of Ac₄ManNAz in sterile DMSO (e.g., 50 mM). Dilute the stock solution directly into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

-

Causality: The final concentration is a critical parameter. Too low, and labeling will be inefficient; too high, and it may cause cellular toxicity or pathway saturation. A titration experiment is recommended for new cell lines.

-

-

Incubation: Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.

-

Metabolic Incorporation: Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time depends on the turnover rate of glycoproteins in your specific cell type.

-

Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar. The cells are now ready for bioorthogonal ligation.

Section 4: The Second Step—Protocols for Bioorthogonal Ligation

The following protocols outline the ligation step for the most common bioorthogonal reactions used in glycoprotein labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is ideal for fluorescently labeling azide-modified glycans on the surface of living cells.

Caption: SPAAC workflow for live-cell fluorescence imaging.

-

Prepare Probe Solution: Prepare a stock solution of your cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in DMSO. Dilute the stock in pre-warmed culture medium or PBS to the desired final concentration (typically 5-25 µM).

-

Ligation Reaction: Add the probe solution to your washed, azide-labeled live cells.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Causality: The reaction rate of SPAAC is concentration-dependent. Incubation time and probe concentration may need optimization to achieve a high signal-to-noise ratio.

-

-

Washing: Gently aspirate the probe solution and wash the cells three to five times with PBS to remove unbound fluorophore. High background is often caused by insufficient washing or non-specific binding of the probe.[10]

-

Imaging: Add fresh medium or imaging buffer to the cells and proceed with live-cell fluorescence microscopy.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is suitable for high-efficiency labeling of alkyne-modified glycoproteins in fixed cells. Never use on live cells.

-

Cell Fixation: After metabolic labeling with an alkyne-sugar and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash: Wash the fixed cells three times with PBS.

-

(Optional) Permeabilization: For intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.

-

Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume, add the following in order:

-

885 µL of PBS

-

10 µL of Azide-fluorophore stock solution (e.g., 1 mM stock for 10 µM final)

-

50 µL of Sodium Ascorbate (20 mM stock in water for 1 mM final)

-

10 µL of THPTA ligand (100 mM stock in water for 1 mM final)

-

5 µL of Copper(II) Sulfate (CuSO₄) (40 mM stock in water for 200 µM final)

-

Causality: The ligand (THPTA is a water-soluble choice) stabilizes the Cu(I) oxidation state, which is essential for catalysis, and reduces its cytotoxicity to biomolecules.[11] Ascorbate reduces Cu(II) to the active Cu(I) state.[12] The components must be added in this order to prevent precipitation.

-

-

Ligation Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

-

Wash and Image: Aspirate the cocktail, wash the cells extensively (at least 3-5 times) with PBS, and proceed with imaging.

Section 5: Downstream Applications and Protocols

Fluorescence Microscopy Imaging

High background fluorescence is a common challenge. To mitigate this:

-

Optimize Probe Concentration: Use the lowest concentration of the fluorescent probe that still provides a robust signal.[13]

-

Thorough Washing: Increase the number and duration of wash steps after the ligation reaction to remove all unbound probe.[10][13]

-

Use Fluorogenic Probes: Some probes are designed to be "dark" until the bioorthogonal reaction occurs, significantly reducing background from unbound reagents.[14]

-

Include Proper Controls: Always include a "no unnatural sugar" control, which is treated with the ligation probe. This will reveal the level of non-specific probe binding.

Glycoprotein Enrichment for Mass Spectrometry

For proteomic analysis, the bioorthogonal handle is typically ligated to a biotin probe, allowing for affinity purification on streptavidin beads.

Caption: A typical workflow for glycoproteomic analysis.

Protocol Outline: Enrichment of Biotin-Labeled Glycoproteins

-

Metabolic Labeling & Ligation: Perform metabolic labeling with an azido-sugar, followed by SPAAC ligation with a biotin-alkyne probe (e.g., DBCO-Biotin) either on live cells or in the cell lysate.

-

Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

-

Affinity Purification: Incubate the cleared cell lysate with streptavidin-conjugated magnetic or agarose beads for 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads and wash them extensively to remove non-specifically bound proteins. A typical wash series might include high-salt buffer, low-salt buffer, and a final wash with a buffer compatible with digestion (e.g., ammonium bicarbonate).

-

Causality: This is the most critical step for reducing background in proteomics. Insufficient washing will lead to the identification of many non-glycosylated proteins.

-

-

Elution/Digestion: Elute the bound glycoproteins (e.g., by boiling in SDS-PAGE sample buffer) or perform an on-bead tryptic digest.

-

Sample Preparation for MS: Process the resulting peptides for mass spectrometry (e.g., desalting via C18 ZipTips).

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to identify the enriched glycoproteins.[15]

Section 6: Conclusion and Future Outlook

Bioorthogonal chemistry has transformed the study of glycobiology, providing an indispensable toolkit for visualizing and identifying glycoproteins in their native environment.[1] The choice of reagents and protocols must be tailored to the specific biological question, balancing the need for rapid kinetics with reagent stability and biocompatibility. As new bioorthogonal reactions with improved properties are developed, the ability to probe the glycome with ever-greater precision—in complex multicellular organisms and with spatiotemporal control—will continue to expand, shedding new light on the vital roles of glycosylation in health and disease.

References

-

PCR Biosystems. What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(41), 9885-9888. [Link]

-

Kele, P., & Baranyai, Z. (2024). Bioorthogonal Reactions in Bioimaging. International Journal of Molecular Sciences, 25(5), 2697. [Link]

-

Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

-

Abcam. (2019-01-30). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]

-

Wang, J., Zhang, M., & Lin, W. (2013). Bioorthogonal Chemistry: Recent Progress and Future Directions. Chemical Communications, 49(94), 11033-11042. [Link]

-

Ma, D., et al. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

-

Shu, X., & Chen, X. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 16(11), 2295-2313. [Link]

-

Lang, K., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10696-10705. [Link]

-

Bio-protocol. (2024-03-24). Developing glycoproteomics and glycoengineering approaches to investigate protein glycosylation. YouTube. [Link]

-

Wratil, P. R., & Horstkorte, R. (2022). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 51(24), 10037-10062. [Link]

-

Gao, Y., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry, 33(8), 1475-1485. [Link]

-

Yang, Y., & Li, L. (2021). O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS. Methods in Molecular Biology, 2271, 153-162. [Link]

-

Ong, W. K., & Chang, C. J. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Chemical Society Reviews, 46(10), 2844-2857. [Link]

-

Krall, N., & Bertozzi, C. R. (2020). The Staudinger Ligation. Chemical Reviews, 120(9), 3866-3900. [Link]

-

Stowell, M. H., et al. (2018). Glycoproteomics. ResearchGate. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

-

Almaraz, A., & Bertozzi, C. R. (2021). Chemical reporters to study mammalian O-glycosylation. Essays in Biochemistry, 65(3), 427-440. [Link]

-

White, C. J., & Best, M. D. (2021). SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions. Chemical Science, 12(30), 10246-10255. [Link]

-

Nilsson, B. L., Soellner, M. B., & Raines, R. T. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. Organic Letters, 5(20), 3641-3643. [Link]

-

Xie, R., et al. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 849302. [Link]

-

Harvey, D. J. (2011). Glycomic and glycoproteomic analysis of glycoproteins—a tutorial. Clinical Proteomics, 8(1), 4. [Link]

-

Atakay, M. (2024). Sample preparation for glycoproteins. ResearchGate. [Link]

-

Kim, J., et al. (2024). Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion. bioRxiv. [Link]

-

Zhang, L., Luo, S., & Zhang, B. (2016). Typical workflow for glycoproteomics analyses[16]. ResearchGate. [Link]

-

D'Souza, S., et al. (2021). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. ResearchGate. [Link]

-

Qin, K., et al. (2021). Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification. ResearchGate. [Link]

-

Loh, L., et al. (2021). Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering, 7(10), 4786-4799. [Link]

-

Li, J., & Chen, P. R. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Journal of Biological Chemistry, 300(1), 105522. [Link]

-

Herner, A., et al. (2021). Bio-orthogonal red and far-red fluorogenic probes for wash-free live-cell and super-resolution microscopy. Pure and Applied Chemistry, 93(8), 929-940. [Link]

-

Zhang, H., et al. (2025). Research review on bioorthogonal chemistry and click chemistry. ResearchGate. [Link]

-

Qin, K., et al. (2023). Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification. Journal of the American Chemical Society, 145(25), 13916-13925. [Link]

-

Picek, F., et al. (2022). Cell-specific bioorthogonal tagging of glycoproteins. White Rose Research Online. [Link]

-

Mereiter, S., et al. (2019). Schematic overview of the glycoproteomic workflow used. ResearchGate. [Link]

-

Soellner, M. B., & Raines, R. T. (2009). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 462, 97-116. [Link]

-

van Geel, R., et al. (2012). Judicious choice of cyclooctyne-azide combination enables selective SPAAC. ResearchGate. [Link]

-

Griffin, M. E., & Imperiali, B. (2017). Development of rare bacterial monosaccharide analogs for metabolic glycan labeling in pathogenic bacteria. Glycobiology, 27(6), 536-546. [Link]

-

Schmid, T. E., et al. (2020). A metabolically engineered spin-labeling approach for studying glycans on cells. Chemical Science, 11(40), 10985-10991. [Link]

-

Tebubio. (2025-07-17). Unlock the Power of Live Cell Imaging with Advanced Tools and Expert Support. Tebubio. [Link]

-

Walsh, R., & Waters, J. (2023-05-08). Optimizing Signal to Noise Ratio. YouTube. [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Chemical reporters to study mammalian O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | The Applications of Metabolic Glycoengineering [frontiersin.org]

- 5. eurjchem.com [eurjchem.com]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. youtube.com [youtube.com]

- 14. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pcrbio.com [pcrbio.com]

Stability of Azide Groups in Physiological Conditions

The following technical guide details the stability profile of organic azide groups under physiological conditions. It synthesizes physicochemical principles with biological metabolic pathways to provide a roadmap for drug developers and chemical biologists.

A Technical Guide for Drug Development and Chemical Biology

Executive Summary

The organic azide (

Key Stability Verdict:

-

Hydrolysis/pH: Highly Stable.

-

Glutathione (GSH): Stable (negligible reduction rates).

-

Hydrogen Sulfide (

): Unstable (rapid reduction to amines; structure-dependent). -

Metabolism (CYP450): Vulnerable (enzymatic reduction to amines).

Physicochemical Stability Profile

Thermodynamic vs. Kinetic Stability

Thermodynamically, organic azides are high-energy species. However, they possess significant kinetic stability due to a high activation energy barrier for decomposition.

-

Thermal Decomposition: Alkyl azides are generally stable up to ~170°C, decomposing via nitrogen elimination to form nitrenes.

-

Aqueous/pH Stability: The azide group is neither basic nor acidic. It remains chemically unaltered across the physiological pH range (pH 1.0 – 9.0). Unlike esters or hydrazones, it is immune to spontaneous hydrolysis.

The "Masked Amine" Concept

In drug design, the azide is often viewed as a "masked amine." While it resists protonation at physiological pH, its primary mode of instability is reduction . The transition from Azide (

Biological Stability & Metabolic Liabilities

This section details the specific biological factors that compromise azide stability.

The Thiol Distinction: Glutathione vs. Hydrogen Sulfide

A common misconception is that all intracellular thiols reduce azides. This is factually incorrect.

-

Glutathione (GSH): The most abundant intracellular thiol (1–10 mM).

-

Verdict: Azides are stable to GSH.

-

Mechanism: GSH does not readily reduce organic azides under physiological conditions. In fact, GSH is often used as a scavenger in "Click" reactions to protect copper catalysts, without harming the azide handle.

-

-

Hydrogen Sulfide (

/-

Verdict: Azides are vulnerable .

-

Mechanism: The hydrosulfide anion (

) acts as a nucleophile, attacking the terminal nitrogen of the azide. This forms an azidothiol intermediate , which rapidly decomposes to the amine and elemental sulfur/polysulfides. -

Implication: This reactivity is so specific that aryl azides are used as fluorescent probes to detect

in cells. Drug developers must consider this if targeting tissues with high

-

Enzymatic Reduction: The Cytochrome P450 Pathway

The liver poses the greatest threat to azide stability. Cytochrome P450 (CYP) enzymes, particularly in the presence of NADPH-cytochrome P450 reductase, can reduce organic azides to primary amines.[2]

-

Case Study: Zidovudine (AZT) [3][4][5]

-

Observation: AZT (3'-azido-3'-deoxythymidine) is primarily glucuronidated, but ~10-15% is reduced to the toxic metabolite 3'-amino-3'-deoxythymidine (AMT) .[3][4][6]

-

Enzymes Implicated: CYP2B, CYP3A, and CYP4A.[2]

-

Consequence: The amine metabolite (AMT) is 5–7 fold more toxic to hematopoietic progenitor cells than the parent azide, contributing to bone marrow suppression side effects.[3][4]

-

Visualizing the Reduction Pathways

The following diagram illustrates the divergent fates of an organic azide in a biological system.

Figure 1: Metabolic fate of organic azides.[3][4][5][6][7] Note the stability against Glutathione versus the vulnerability to H2S and CYP enzymes.

Structure-Activity Relationships (SAR)

The rate of reduction is heavily influenced by the electronic and steric environment of the azide.

| Feature | Stability Impact | Mechanistic Insight |

| Alkyl Azides | High Stability | The |

| Aryl Azides | Low Stability | Conjugation with the aromatic ring makes the terminal nitrogen more electrophilic. Highly susceptible to |

| EWG Substituents | Destabilizing | Electron-Withdrawing Groups (e.g., |

| Steric Bulk | Stabilizing | Ortho-substitution or bulky alkyl linkers can sterically hinder the approach of enzymes or nucleophiles. |

Experimental Protocol: Assessing Azide Stability

To validate the stability of an azide-containing lead compound, the following assay workflow is recommended.

Stability Assay Workflow

Objective: Quantify the conversion of R-N3 to R-NH2 in plasma or liver microsomes.

-

Preparation:

-

Test Compound: 10

M final concentration. -

Matrix: Pooled Human Plasma or Liver Microsomes (with NADPH regenerating system).

-

Control: Zidovudine (Positive control for reduction).

-

-

Incubation:

-

Temperature: 37°C.

-

Timepoints: 0, 30, 60, 120, 240 min.

-

-

Quenching:

-

Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard).

-

Centrifuge (10,000 x g, 10 min) to precipitate proteins.

-

-

Analysis:

-

Inject supernatant into LC-MS/MS.

-

Monitor MRM transitions for both the Parent (Azide) and the Metabolite (Amine).

-

Figure 2: Standard workflow for assessing metabolic stability of azide-functionalized compounds.

Implications for Drug Design

When incorporating azides into therapeutic candidates:

-

Prefer Alkyl Azides: For linker systems (e.g., ADCs or PROTACs), use alkyl chains. They offer superior metabolic stability compared to aryl azides.

-

Avoid Electron-Deficient Aryl Azides: Unless the goal is to create a prodrug activated by

, avoid placing azides on electron-poor aromatic rings. -

Monitor Toxicity: If the azide is reduced, ensure the resulting amine is not toxic (as seen with AZT

AMT).

References

-

Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides.

-

[Link]

-

-

CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes.

-

[Link]

-

-

Metabolism of Zidovudine (AZT). Source: PharmGKB[3]

-

Glutathione Mediates Control of Dual Differential Bio-orthogonal Labelling.

-

[Link]

-

Sources

- 1. Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Catabolism of 3'-azido-3'-deoxythymidine in hepatocytes and liver microsomes, with evidence of formation of 3'-amino-3'-deoxythymidine, a highly toxic catabolite for human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of zidovudine glucuronidation and amination pathways by rifampicin in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for conjugating N3-PEG2-Hydrazide to antibodies

Application Note: Site-Specific Antibody Conjugation with N3-PEG2-Hydrazide via Fc Glycan Oxidation

Abstract & Scope

This protocol details the site-specific conjugation of N3-PEG2-Hydrazide to the Fc region of IgG antibodies. Unlike random amine coupling (which targets Lysine residues and risks disrupting antigen-binding sites), this method targets the carbohydrate moieties (glycans) located on the Fc region (Asn297).

By oxidizing these glycans to aldehydes and reacting them with a hydrazide linker, we create a defined, oriented conjugate that preserves the antibody's immunoreactivity. The resulting Azide-functionalized antibody is "Click-Ready," enabling rapid, bioorthogonal attachment of drugs, fluorophores, or oligonucleotides via DBCO or Alkyne partners.

Scientific Mechanism

The conjugation relies on the Periodate-Hydrazide Ligation pathway:

-

Oxidation: Sodium Periodate (

) cleaves the cis-diol bonds of the Fc glycans (specifically mannose and galactose residues), generating reactive aldehyde groups.[1][2] -

Ligation: The hydrazide group of the N3-PEG2-Hydrazide linker acts as a nucleophile, attacking the aldehyde to form a hydrazone bond.

-

Stabilization (Optional): While acylhydrazones are relatively stable at physiological pH, they can be further reduced with Sodium Cyanoborohydride (

) to form an irreversible hydrazine linkage, crucial for in vivo ADC (Antibody-Drug Conjugate) stability.

Materials & Reagents

| Component | Specification | Purpose |

| Antibody | IgG (free of BSA/Gelatin) | Target molecule (Must be glycosylated). |

| Linker | N3-PEG2-Hydrazide | Heterobifunctional linker (Azide + Hydrazide). |

| Oxidant | Sodium Meta-Periodate ( | Oxidizes glycan diols to aldehydes.[2] |

| Oxidation Buffer | 100 mM Sodium Acetate, pH 5.5 | Acidic pH optimizes oxidation efficiency. |

| Coupling Buffer | PBS, pH 7.2 - 7.4 | Physiological pH for hydrazide reaction. |

| Catalyst (Optional) | Aniline (100 mM stock) | Accelerates hydrazone formation (Schiff base intermediate). |

| Reductant (Optional) | Sodium Cyanoborohydride ( | Stabilizes bond for in vivo use. |

| Purification | Zeba™ Spin Columns (7K MWCO) | Removal of excess reagents. |

Experimental Protocol

Phase I: Antibody Preparation & Oxidation

Critical Step: The antibody must be in a buffer free of primary amines (like Tris) or glycerol, as these interfere with oxidation.

-

Buffer Exchange: Equilibrate the antibody (1–5 mg/mL) into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a desalting column (e.g., Zeba Spin or PD-10).

-

Prepare Oxidant: Immediately before use, dissolve

in Oxidation Buffer to a concentration of 20 mM .-

Expert Insight: Periodate is light-sensitive and unstable in solution. Always prepare fresh.

-

-

Oxidation Reaction: Add the

solution to the antibody sample to achieve a final concentration of 10 mM (e.g., 1 part oxidant to 1 part antibody). -

Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.

-

Control Note: Mild oxidation (1 mM, 4°C) targets only sialic acids. Robust oxidation (10 mM, RT) targets total glycans, yielding higher Degree of Labeling (DOL).

-

-

Quench/Purify: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2) to remove excess periodate.

-

Warning: Failure to remove periodate will result in the oxidation of the hydrazide linker in the next step, ruining the conjugation.

-

Phase II: Hydrazide Conjugation

-

Linker Preparation: Dissolve N3-PEG2-Hydrazide in DMSO to a stock concentration of 50–100 mM.

-

Reaction Setup: Add the linker to the oxidized antibody solution at a 50-fold molar excess .

-

Calculation: For 1 mg IgG (~6.6 nmol), add ~330 nmol of linker.

-

-

Catalysis (Recommended): Add Aniline to a final concentration of 10 mM .

-

Why? Aniline forms a transient Schiff base with the aldehyde, which is more reactive toward the hydrazide than the aldehyde itself, significantly increasing yield.

-

-

Incubation: Incubate for 2–4 hours at RT or Overnight at 4°C with gentle rotation.

-

Stabilization (Optional for In Vitro, Required for ADCs): Add

to a final concentration of 5 mM. Incubate for 30 minutes. This reduces the hydrazone (

Phase III: Purification & Validation

-

Final Purification: Remove excess unreacted linker using a desalting column (7K MWCO) or dialysis against PBS.

-

Validation (Click Test): React a small aliquot of the conjugate with a DBCO-Fluorophore (e.g., DBCO-Cy5). Run on SDS-PAGE.[3] Fluorescence in the Heavy Chain (approx. 50 kDa) confirms successful conjugation to the Fc region.

Critical Considerations & Troubleshooting

-

pH Sensitivity: The oxidation step requires acidic pH (5.5). If your antibody precipitates at this pH, perform the oxidation at pH 6.5 with a longer incubation time (1 hour), though efficiency may drop.

-

Glycosylation Variability: Monoclonal antibodies (mAbs) expressed in E. coli are aglycosylated and cannot be used with this protocol. Ensure your IgG is mammalian-expressed (e.g., CHO or HEK293 cells).

-

Azide Safety: The N3 group is stable, but avoid reducing agents like DTT or TCEP after conjugation, as they can reduce the azide to an amine, destroying the "Click" capability.

Pathway Visualization

Caption: Workflow for site-specific conjugation of N3-PEG2-Hydrazide to IgG Fc glycans, including oxidation, hydrazone formation, and stabilization.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on hydrazide-aldehyde chemistry).

-

Thermo Fisher Scientific. Improved Immobilization and Conjugation of Glycoproteins. Link

-

Solms, S., et al. (2020). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G. MDPI Pharmaceuticals. Link

-

Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. Link

-

BroadPharm. Hydrazide Reagents and Protocol. Link

Sources

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Detailed Application Note and Protocol for Robust Covalent Conjugation

Introduction: The Cornerstone of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[1][2] This reaction facilitates the covalent ligation of a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] The CuAAC reaction has seen widespread adoption across numerous scientific disciplines, including drug discovery, bioconjugation, materials science, and polymer chemistry, owing to its remarkable efficiency and bioorthogonality.[1][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, offering field-proven experimental protocols, and addressing common challenges to ensure successful and reproducible outcomes.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle of CuAAC is crucial for optimizing reaction conditions and troubleshooting. The reaction is significantly accelerated in the presence of a copper(I) catalyst, showing a rate increase of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[6]

The currently accepted mechanism involves several key steps:

-

Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[6][7] This Cu(I) ion then coordinates with the terminal alkyne to form a copper(I) acetylide intermediate.[7][] The presence of a slight excess of the reducing agent is critical to prevent oxidative homocoupling of the alkyne.[6]

-

Coordination and Cyclization: The azide substrate then coordinates to the copper acetylide complex. A key feature of the proposed mechanism is the involvement of a dinuclear copper intermediate that facilitates the cycloaddition.[6][7] This leads to the formation of a six-membered copper-containing ring intermediate.[6][]

-

Rearrangement and Protonolysis: This intermediate undergoes rearrangement to form a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.[6][7]

The use of ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or benzimidazoles, is highly recommended, especially in biological applications. These ligands stabilize the Cu(I) oxidation state, increase the reaction rate, and can reduce the cytotoxicity of the copper catalyst.[9][10][11]

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following protocols are designed to be a robust starting point. Optimization may be necessary depending on the specific substrates and desired application.

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example | Notes |

| Azide-functionalized molecule | ≥95% | Various | |

| Alkyne-functionalized molecule | ≥95% | Various | |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Sigma-Aldrich | |

| Sodium Ascorbate | ≥98% | Sigma-Aldrich | Prepare fresh for each experiment. |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Various | Water-soluble ligand, ideal for bioconjugation. |

| Solvents (e.g., DMSO, tBuOH, H₂O) | Anhydrous or HPLC grade | Various | Co-solvents are often used to solubilize reactants. |

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is suitable for general organic synthesis applications where the reactants are soluble in common organic solvents.

1. Reagent Preparation:

-

Azide Solution: Prepare a 10 mM stock solution of your azide-functionalized molecule in a suitable solvent (e.g., DMSO).

-

Alkyne Solution: Prepare a 10 mM stock solution of your alkyne-functionalized molecule in the same solvent.

-

Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[12]

-

Sodium Ascorbate Solution: Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each use. [12]

2. Reaction Setup:

-

To a clean reaction vial, add the azide solution (e.g., 100 µL, 1 µmol, 1 equivalent).

-

Add the alkyne solution (e.g., 100 µL, 1 µmol, 1 equivalent). A slight excess (1.1-1.2 equivalents) of one reagent can be used to drive the reaction to completion.

-

Add the reaction solvent to achieve a final concentration of 1-10 mM. A common solvent system is a 1:1 mixture of tBuOH/H₂O or DMSO/H₂O.[12]

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[12]

-

Add the Copper(II) Sulfate solution (e.g., 5 µL of 20 mM solution, 0.1 µmol, 0.1 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL of 300 mM solution, 1.5 µmol, 1.5 equivalents).

-

Seal the vial and stir the reaction mixture at room temperature.

3. Reaction Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[12]

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

-

Purification is typically achieved by flash column chromatography.

Protocol 2: CuAAC for Bioconjugation in Aqueous Media

This protocol is optimized for the labeling of biomolecules, such as proteins or nucleic acids, and utilizes a water-soluble ligand to protect the biomolecule and enhance reaction efficiency.

1. Reagent Preparation:

-

Biomolecule Solution: Prepare a solution of your azide- or alkyne-functionalized biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Labeling Reagent Solution: Prepare a stock solution of the corresponding azide or alkyne labeling reagent in a water-miscible solvent like DMSO.

-

Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix by combining:

-

Sodium Ascorbate Solution: Prepare a 300 mM stock solution fresh in deionized water.[12]

2. Reaction Setup:

-

To your biomolecule solution, add the labeling reagent solution. A 10-50 fold molar excess of the labeling reagent is often used to ensure efficient conjugation.

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

3. Purification:

-

Remove the excess labeling reagent and copper catalyst using a suitable method for your biomolecule, such as:

-

Size-exclusion chromatography (e.g., desalting column)

-

Dialysis

-

Precipitation (e.g., ethanol precipitation for DNA)[9]

-

Caption: A general experimental workflow for the CuAAC reaction.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive catalyst due to oxidation. | Degas the reaction mixture thoroughly. Ensure the sodium ascorbate solution is freshly prepared. |

| Poor solubility of reactants. | Use a co-solvent system (e.g., DMSO/H₂O, tBuOH/H₂O). Increase the reaction temperature slightly (e.g., to 40-60°C), but be cautious with sensitive biomolecules.[14] | |

| Steric hindrance of substrates. | Increase reaction time and/or temperature. A higher catalyst loading (e.g., up to 5 mol%) may be beneficial. | |

| Reaction Reproducibility Issues | Inconsistent quality of reagents. | Use high-purity reagents. Prepare sodium ascorbate solution fresh for each experiment. |

| Oxygen contamination. | Maintain an inert atmosphere during the reaction setup and incubation. | |

| Side Product Formation (e.g., Alkyne Homocoupling) | Insufficient reducing agent. | Use a slight excess of sodium ascorbate relative to the copper catalyst. |

| Biomolecule Degradation | Copper toxicity or generation of reactive oxygen species. | Use a chelating ligand like THPTA. Minimize the concentration of copper and the reaction time. |

Conclusion

The CuAAC reaction is a powerful and versatile tool for creating covalent linkages in a wide array of applications. By understanding the underlying mechanism and adhering to robust, well-validated protocols, researchers can harness the full potential of this premier click chemistry reaction. The protocols and insights provided in this application note serve as a comprehensive guide to achieving reliable and reproducible results in your research and development endeavors.

References

-

Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1257. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Cell Biology, 103, 239-257. [Link]

-

Díaz, D. D., & Finn, M. G. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934-1945. [Link]

-

Maldonado, M., & Garia, J. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3650-3666. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

-

Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. [Link]

-

Martin, S. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

-

Kumar, A., & Sharma, P. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(7), 635-649. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(47), 19012-19021. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

-